molecular formula C7H5Br2N3O B1436135 5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one CAS No. 2169997-51-5

5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B1436135
CAS No.: 2169997-51-5
M. Wt: 306.94 g/mol
InChI Key: HYDKEVPNUQRIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a brominated imidazo[4,5-b]pyridine derivative characterized by two bromine atoms at positions 5 and 6, a methyl group at position 7, and a ketone oxygen at position 2. Its crystal structure reveals a planar fused-ring system (imidazole and pyridine rings) with a maximum deviation of 0.008 Å, stabilized by intramolecular hydrogen bonds (N–H···O) that form pseudodimers in the solid state . The compound’s electron-withdrawing bromine substituents enhance its coordination ability, making it a candidate for transition-metal complexation .

Properties

IUPAC Name

5,6-dibromo-7-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3O/c1-2-3(8)5(9)11-6-4(2)10-7(13)12-6/h1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDKEVPNUQRIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=C1Br)Br)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Condensation of 4-Methyl-2,3-diamino-5,6-dibromopyridine and Aldehydes

One established method involves the condensation reaction of 4-methyl-2,3-diamino-5,6-dibromopyridine with aldehydes, such as 2-hydroxybenzaldehyde, in ethanol under reflux conditions. This reaction typically proceeds through the formation of an imidazo[4,5-b]pyridine ring system by intramolecular cyclization.

  • Procedure : The diamino pyridine and aldehyde are mixed in a 1:1 molar ratio in ethanol and refluxed for several hours.
  • Outcome : The reaction mixture, upon slow evaporation, yields orange-yellow block-like crystals suitable for X-ray diffraction.
  • Yield : Approximately 47% after about ten days of crystallization.
  • Structural Notes : The product exhibits intramolecular O—H···N hydrogen bonding influencing molecular conformation, with nearly coplanar non-hydrogen atoms and typical bond lengths and angles consistent with benzimidazole analogs.
Step Conditions Result
Reaction mixture 1:1 molar ratio, ethanol, reflux Formation of imidazo[4,5-b]pyridine derivative
Crystallization Slow evaporation in air Orange-yellow crystals (47% yield)

This method was reported with detailed crystallographic analysis confirming the structure and intermolecular interactions such as N—H···O hydrogen bonds and π–π stacking in the crystal lattice.

One-Pot Tandem Synthesis via SNAr Reaction, Reduction, and Heterocyclization

A highly efficient and green synthetic route involves a one-pot tandem process starting from 2-chloro-3-nitropyridine, primary amines, and aldehydes in a water-isopropanol (H2O-IPA) solvent system.

  • Step 1: SNAr Reaction
    2-chloro-3-nitropyridine reacts with primary amines at 80 °C for 2 hours to form N-substituted intermediates.

  • Step 2: Reduction
    Zinc dust and concentrated HCl are added to reduce the nitro group to diamines at 80 °C for 45 minutes.

  • Step 3: Cyclization
    Without isolating intermediates, substituted aldehydes are added, and the mixture is heated at 85 °C for 10 hours to afford the imidazo[4,5-b]pyridine derivatives.

  • Solvent Effects : The use of H2O-IPA is crucial for high yields; polar protic solvents like methanol or ethanol give good yields, while aprotic solvents result in lower yields.

  • Yields : Excellent yields (up to 90%) for the diamine intermediates and final heterocycles.

Step Reagents/Conditions Product Yield (%)
SNAr Reaction 2-chloro-3-nitropyridine + amine, H2O-IPA, 80 °C, 2 h N-substituted intermediate -
Reduction Zn dust, conc. HCl, 80 °C, 45 min Pyridine-2,3-diamine derivative 90
Cyclization Aldehyde, H2O-IPA, 85 °C, 10 h Imidazo[4,5-b]pyridine derivative Excellent

This method is notable for its operational simplicity, environmental friendliness, and the ability to handle diverse amines and aldehydes, enabling structural diversity in the imidazo[4,5-b]pyridine scaffold.

Patent-Reported Synthetic Routes for Imidazo[4,5-b]pyridin-2-ones

A European patent (EP 2 585 462 B1) describes synthetic methods for fused heterocyclic compounds, including imidazo[4,5-b]pyridin-2-ones, which are structurally related to the target compound.

  • General Approach : The patent references prior art and methods involving condensation of substituted diamino pyridines with carbonyl compounds to form the imidazo ring.
  • Catalysis and Conditions : Methods include Pd- or Cu-catalyzed cyclizations, amidation reactions, and oxidative cyclizations.
  • Applications : These compounds are investigated as phosphodiesterase inhibitors, indicating the biological relevance of the synthetic methods.
  • References : The patent cites key literature on synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones, including methods for introducing bromine substituents and methyl groups on the pyridine ring.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Notes
Condensation of 4-methyl-2,3-diamino-5,6-dibromopyridine with aldehydes 4-methyl-2,3-diamino-5,6-dibromopyridine, 2-hydroxybenzaldehyde Ethanol, reflux, slow evaporation ~47 Crystalline product, hydrogen bonding observed
One-pot tandem SNAr-reduction-cyclization 2-chloro-3-nitropyridine, primary amines, aldehydes H2O-IPA solvent, 80-85 °C, 12+ hours total Up to 90 Green, efficient, broad substrate scope
Catalyzed cyclization and amidation (patent) Various substituted diamino pyridines and carbonyls Pd, Cu catalysis, oxidative conditions Variable Used for PDE inhibitors, versatile routes

Detailed Research Findings and Notes

  • The intramolecular hydrogen bonding in the product from the condensation method stabilizes the planar conformation of the molecule, which is important for its chemical and biological properties.
  • The one-pot tandem method highlights the critical role of solvent polarity and protic nature in facilitating the condensation and cyclization steps, which can be exploited to optimize yields and reaction times.
  • The patent literature emphasizes the importance of catalytic methods for regioselective functionalization and ring closure, which can be adapted for the synthesis of brominated and methylated imidazo[4,5-b]pyridin-2-one derivatives.
  • Analytical techniques such as NMR, HRMS, and X-ray crystallography are routinely used to confirm the structure and purity of the synthesized compounds.

This comprehensive overview of preparation methods for 5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one integrates classical condensation, modern one-pot tandem synthesis, and catalytic cyclization approaches, providing a professional and authoritative guide for researchers in heterocyclic chemistry and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 5th and 6th positions can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the imidazo[4,5-b]pyridine ring.

    Coupling Reactions: The brominated positions can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with various aryl or vinyl groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases (K2CO3, NaOH), and solvents (THF, toluene).

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives at the methyl group or the imidazo[4,5-b]pyridine ring.

    Coupling Products: Aryl or vinyl-substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for designing and synthesizing new drugs with potential antibacterial, antiviral, and anticancer activities.

    Biological Studies: It serves as a probe to study various biological processes and pathways, particularly those involving imidazo[4,5-b]pyridine derivatives.

    Material Science: The compound is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.

    Chemical Biology: It is used in chemical biology to develop new chemical probes and tools for studying protein-ligand interactions and cellular processes.

Mechanism of Action

The mechanism of action of 5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

  • Steric Hindrance : The 7-methyl group introduces steric bulk absent in compounds like 1,3-diallyl-6-bromo-imidazo[4,5-b]pyridin-2-one, which may reduce reactivity toward nucleophilic substitution .
  • Pharmacological Activity :
    • Allyl and acetyl derivatives exhibit diverse bioactivity (e.g., antiviral, anticancer) due to substituent-driven interactions with biomolecules .
    • The title compound’s dibromo motif may confer unique binding properties; however, explicit pharmacological data are lacking in the provided evidence. By contrast, 6-phenylazo-thiazolo[4,5-b]pyridin-2-one derivatives show moderate cytotoxicity (~50 μM IC50) .

Crystallographic and Hydrogen-Bonding Trends

  • Planarity : All imidazo[4,5-b]pyridin-2-ones share planar fused-ring systems (deviation <0.02 Å), but bulky substituents (e.g., allyl, acetyl) disrupt planarity in side chains .
  • Hydrogen Bonding : The title compound and 6-bromo-3-methyl analog form N–H···O dimers, whereas allylated/acetylated derivatives rely on weaker C–H···O/N interactions .

Biological Activity

5,6-Dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (CAS Number: 2169997-51-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is C7H5Br2N3OC_7H_5Br_2N_3O, with a molecular weight of approximately 306.94 g/mol. The compound features a complex imidazopyridine structure that contributes to its biological activities.

PropertyValue
Molecular FormulaC7H5Br2N3O
Molecular Weight306.94 g/mol
CAS Number2169997-51-5
SMILESO=c1[nH]c2c([nH]1)nc(c(c2C)Br)Br

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazopyridine derivatives. For instance, the compound has shown significant activity against various strains of bacteria, particularly Gram-positive pathogens.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several imidazopyridine derivatives against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for selected compounds were reported as follows:

CompoundMIC (µg/mL)Target Pathogen
5,6-Dibromo-7-methyl...12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Triclosan)10Escherichia coli

These findings indicate that 5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one possesses promising antibacterial properties comparable to established antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research focusing on kinase inhibition has shown that derivatives of imidazopyridines can effectively inhibit c-Met kinase activity.

Case Study: c-Met Kinase Inhibition
In a study published in ChemMedChem, a series of imidazopyridine derivatives were synthesized and evaluated for their ability to inhibit c-Met kinase. One derivative exhibited potent inhibitory activity with an IC50 value in the low micromolar range. The compound was tested in an NIH-3T3/TPR-Met xenograft model and demonstrated significant tumor growth inhibition without adverse effects on body weight.

The biological activity of 5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The imidazopyridine scaffold is known for its ability to bind to the ATP-binding site of kinases such as c-Met.
  • Antimicrobial Mechanism : The presence of bromine atoms may enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into bacterial cells where it disrupts essential cellular processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5,6-dibromo-7-methyl-imidazo[4,5-b]pyridin-2-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, allylation reactions using allylbromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base yield substituted derivatives (e.g., 3-allyl-6-bromo analogs). Reaction monitoring via TLC and purification via silica gel chromatography (ethyl acetate/hexane eluent) are standard steps . Crystallization from methanol or ethanol under slow evaporation ensures high-purity crystals for structural studies.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is pivotal for resolving the planar fused-ring system and substituent orientations. Key parameters include R factors (e.g., 0.043–0.138 in ), C–C bond lengths (mean 0.008 Å), and hydrogen-bonding interactions (N–H···O dimers). Complementary techniques:

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7–9 ppm) and methyl/allyl groups.
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹ .

Q. How is the compound’s coordination chemistry explored for metal complexation?

  • Methodological Answer : Imidazo[4,5-b]pyridine derivatives exhibit strong coordination with transition metals. Studies involve reacting the compound with metal salts (e.g., Cu²⁺, Zn²⁺) in polar solvents. X-ray crystallography and DFT calculations validate metal-ligand bond lengths and electronic properties.

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated imidazo[4,5-b]pyridin-2-one derivatives?

  • Methodological Answer : Yield optimization requires:

  • Solvent Selection : DMF enhances solubility of brominated intermediates.
  • Catalysis : Tetrabutylammonium bromide (TBAB) improves reaction kinetics in phase-transfer conditions.
  • Temperature Control : Reflux (24 h) ensures complete substitution while minimizing side reactions .
    • Data Contradiction Note : Conflicting reports on allyl group orientation (e.g., torsion angles −131.6° vs. 81.6° ) suggest steric effects require tailored reaction conditions.

Q. What strategies resolve discrepancies in crystallographic data for imidazo[4,5-b]pyridine analogs?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., 70.28° vs. 77.2°) arise from substituent steric effects. Mitigation strategies:

  • Refinement Software : SHELXL refines H-atoms as riding models and merges Friedel pairs to improve accuracy .
  • Validation Tools : Cross-check with Cambridge Structural Database (CSD) entries for analogous structures.

Q. How can computational methods (e.g., DFT) predict bioactivity of brominated imidazo[4,5-b]pyridin-2-ones?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. For example, bromine’s electron-withdrawing effect enhances binding to kinase ATP pockets (e.g., Akt inhibitors ). Docking studies (e.g., AutoDock Vina) model interactions with residues like Thr442 in PKCθ.

Q. What mechanistic insights explain the compound’s role in kinase inhibition?

  • Methodological Answer : The planar imidazo[4,5-b]pyridine core mimics ATP’s adenine moiety, competitively inhibiting kinases. Structure-activity relationship (SAR) studies show:

  • Bromine Substitution : Enhances hydrophobic interactions (e.g., Aurora A inhibitors ).
  • Methyl/Amino Groups : Modulate solubility and selectivity (e.g., TNF-α suppression in whole blood ).
    • Experimental Validation : In vitro assays (e.g., TNF-α ELISA) and in vivo pharmacodynamics (oral dosing in mice ) confirm efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 2
5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.